molecular formula C12H19NO4 B14094862 3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B14094862
M. Wt: 241.28 g/mol
InChI Key: KELWIBBVOGIPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the bicyclic structure. For example, the use of tert-butyl chloroformate and a suitable amine can lead to the formation of the Boc-protected intermediate, which can then be cyclized to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-purity reagents and solvents, as well as precise control of reaction conditions, is crucial in industrial settings to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals. Its unique structure can be exploited to design molecules with specific biological activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable tool in organic synthesis.

    Biological Studies: Researchers use this compound to study the effects of bicyclic structures on biological systems. It can be used to probe the interactions between small molecules and biological targets.

    Industrial Applications: In industry, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be removed under acidic conditions, revealing a reactive amine group that can interact with various biological molecules. This interaction can lead to the modulation of biological pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

    3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid: A similar compound with a slightly different structure, used in similar applications.

    tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Another related compound with an oxygen atom in the bicyclic ring, used in organic synthesis.

    (1R,3S,5R)-2-(tert-butoxycarbonyl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: A stereoisomer of the compound with different biological properties.

Uniqueness

3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination of features makes it particularly useful in the synthesis of complex molecules and in the study of biological systems. Its stability and reactivity under various conditions further enhance its utility in scientific research and industrial applications .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-6-11(4)5-12(11,7-13)8(14)15/h5-7H2,1-4H3,(H,14,15)

InChI Key

KELWIBBVOGIPNM-UHFFFAOYSA-N

Canonical SMILES

CC12CC1(CN(C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.